N-((3S*,4R*)-1-{[4-methyl-2-(1-piperidinyl)-5-pyrimidinyl]carbonyl}-4-propyl-3-pyrrolidinyl)acetamide
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Description
N-((3S*,4R*)-1-{[4-methyl-2-(1-piperidinyl)-5-pyrimidinyl]carbonyl}-4-propyl-3-pyrrolidinyl)acetamide is a useful research compound. Its molecular formula is C20H31N5O2 and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.24777525 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Preclinical Pharmacology and Pharmacokinetics
A study on CERC‐301, a compound structurally related to the requested molecule, investigated its pharmacodynamic and pharmacokinetic properties. This selective N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist demonstrated high binding affinity specific to GluN2B with no off‐target activity. It showed efficacy in a forced swim test, indicating its potential for treating major depressive disorder based on receptor occupancy to guide dose selection in clinical trials (Garner et al., 2015).
Disposition and Metabolism
Another study focused on SB-649868, a novel orexin 1 and 2 receptor antagonist being developed for the treatment of insomnia. The study detailed the disposition and metabolism of [14C]SB-649868 in humans, highlighting its elimination mainly via feces, with the presence of slowly cleared metabolites indicating extensive metabolism (Renzulli et al., 2011).
Neurotoxicity and Parkinsonism
Research on the neurotoxicity of certain compounds revealed that four individuals developed marked parkinsonism after using an illicit drug, primarily containing 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), suggesting the chemical's selective damage to cells in the substantia nigra (Hansen J N Van et al., 1983).
Antiarrhythmic and Vasodilatory Effects
Lorcainide, a compound with a similar piperidine structure, was studied for its antiarrhythmic effect in patients with ventricular arrhythmias. It demonstrated significant suppression of ventricular premature contractions, showcasing its potential as an effective antiarrhythmic agent (Meinertz et al., 1980).
Antidepressant Effects
Ketamine, an NMDA receptor antagonist, has been shown to produce significant improvement in depressive symptoms in patients. This highlights the potential role of NMDA receptor-modulating drugs in treating depression, which could relate to the broader pharmacological context of compounds affecting the NMDA receptor (Berman et al., 2000).
Properties
IUPAC Name |
N-[(3S,4R)-1-(4-methyl-2-piperidin-1-ylpyrimidine-5-carbonyl)-4-propylpyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O2/c1-4-8-16-12-25(13-18(16)23-15(3)26)19(27)17-11-21-20(22-14(17)2)24-9-6-5-7-10-24/h11,16,18H,4-10,12-13H2,1-3H3,(H,23,26)/t16-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKJFFFSBGZJGQ-SJLPKXTDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NC(=O)C)C(=O)C2=CN=C(N=C2C)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1NC(=O)C)C(=O)C2=CN=C(N=C2C)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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